Allyloxytrimethylsilane

Übersicht

Beschreibung

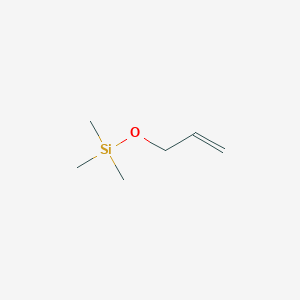

Allyloxytrimethylsilane, also known as trimethyl (prop-2-en-1-yloxy)silane, is an organosilicon compound with the molecular formula C6H14OSi. It is characterized by the presence of an allyloxy group attached to a trimethylsilyl group. This colorless liquid is commonly used in organic synthesis due to its ability to introduce allyl and trimethylsilyl moieties into various molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allyloxytrimethylsilane can be synthesized through the reaction of allyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Allyloxytrimethylsilane undergoes various types of chemical reactions, including:

Allylation: It can act as an allylating agent, introducing allyl groups into other molecules.

Silylation: It can introduce trimethylsilyl groups into different substrates.

Common Reagents and Conditions:

Allylation: Typically involves the use of Lewis acids such as boron trifluoride etherate or titanium tetrachloride as catalysts.

Silylation: Often requires the presence of bases like pyridine or imidazole to facilitate the reaction.

Major Products:

Allylation: Produces allylated derivatives of the starting material.

Silylation: Results in the formation of trimethylsilyl-protected compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Allyloxytrimethylsilane is utilized in organic synthesis , particularly in the formation of metalated dienes. This process often involves an isomerization-elimination sequence, which allows for the generation of complex organic molecules from simpler precursors. The ability to modify silanes makes ATMS a valuable reagent in synthetic organic chemistry .

Surface Modification

ATMS is employed for surface functionalization in various materials, especially in polymer science. Its incorporation into polymers can enhance properties such as hydrophobicity and adhesion. For example, research has demonstrated that ATMS can be used to modify poly(dimethylsiloxane) (PDMS) surfaces to improve antifouling properties. The incorporation of ATMS into PDMS matrices has shown promising results in reducing biofouling, which is critical in marine applications and biomedical devices .

Thin Film Deposition

In the field of thin film technology , ATMS is used as a precursor for the deposition of silicon-containing thin films. These films are crucial in electronics and optoelectronics for their insulating and protective properties. The versatility of ATMS allows it to be used in various deposition techniques, including chemical vapor deposition (CVD) and atomic layer deposition (ALD) .

Nanotechnology

ATMS plays a role in nanotechnology , particularly in the synthesis of nanomaterials. Its ability to form stable silane bonds makes it suitable for creating silica nanoparticles, which have applications in drug delivery systems and as catalysts in chemical reactions. The surface modification capabilities of ATMS also allow for better functionalization of nanoparticles, enhancing their performance in various applications .

Biomedical Applications

In biomedical research, ATMS has been explored for its potential use in biomaterials . Its silane functionality allows for the attachment of biological molecules to surfaces, which can be beneficial for tissue engineering and regenerative medicine. Studies indicate that surfaces modified with ATMS exhibit improved cell adhesion and proliferation, making them suitable for various medical devices .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Used in the synthesis of metalated dienes via isomerization-elimination sequences | Facilitates complex organic reactions |

| Surface Modification | Enhances properties of polymers like PDMS for antifouling | Reduces biofouling |

| Thin Film Deposition | Precursor for silicon-containing thin films in electronics | Provides insulation and protection |

| Nanotechnology | Aids in the synthesis and functionalization of silica nanoparticles | Enhances drug delivery and catalytic activity |

| Biomedical Applications | Modifies surfaces for improved cell adhesion in biomaterials | Supports tissue engineering efforts |

Case Studies

- Antifouling Coatings : A study demonstrated that PDMS modified with ATMS exhibited significantly lower fouling rates compared to unmodified surfaces. This research highlights the potential of ATMS-modified surfaces in marine environments where biofouling poses significant challenges .

- Silica Nanoparticles : Research involving the use of ATMS to synthesize silica nanoparticles showed enhanced stability and functionalization capabilities, making these nanoparticles suitable for targeted drug delivery systems .

- Electronics : In a study focused on thin films for electronic applications, ATMS was successfully used as a precursor to create high-quality silicon oxide layers through CVD processes, demonstrating its effectiveness in electronic device fabrication .

Wirkmechanismus

The mechanism of action of allyloxytrimethylsilane in organic synthesis involves the activation of the allyloxy group and the trimethylsilyl group. The allyloxy group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group for hydroxyl functionalities. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .

Vergleich Mit ähnlichen Verbindungen

Allyltrimethylsilane: Similar in structure but lacks the oxygen atom in the allyloxy group.

Trimethylsilylpropene: Similar in structure but has a different arrangement of the allyl group.

Uniqueness: Allyloxytrimethylsilane is unique due to the presence of both allyloxy and trimethylsilyl groups, which provide a versatile platform for various synthetic transformations. Its ability to act as both an allylating and silylating agent makes it a valuable reagent in organic synthesis .

Biologische Aktivität

Allyloxytrimethylsilane (ATMS), with the chemical formula CHOSi and CAS number 18146-00-4, is a silane compound that has garnered attention for its potential biological activities. This article reviews the current understanding of the biological activity of ATMS, including its synthesis, applications, and relevant research findings.

- Molecular Weight : 130.26 g/mol

- Boiling Point : 101-102 °C

- Density : 0.773 g/cm³

- Flash Point : 1 °C (34 °F)

- Purity : >97% (varies by supplier)

Synthesis and Applications

ATMS can be synthesized through various methods, typically involving the reaction of trimethylchlorosilane with allyl alcohol. It is primarily used in the production of siloxane polymers and as a coupling agent in various chemical processes.

Antimicrobial Properties

Research has indicated that ATMS possesses antimicrobial properties, particularly in the context of biocidal polymers. A study demonstrated that polysiloxanes synthesized using ATMS exhibited significant antibacterial activity. These materials are effective against a range of bacteria, suggesting potential applications in medical and industrial fields .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of ATMS. In vitro studies using various cell lines have shown that ATMS does not exhibit significant cytotoxic effects at low concentrations, making it a candidate for further investigation in biomedical applications .

Inflammatory Response Modulation

A notable area of research involves the modulation of inflammatory responses. A study indicated that derivatives related to ATMS can suppress nitric oxide (NO) production in LPS-stimulated macrophages, which is crucial for inflammatory responses. This suppression was comparable to established anti-inflammatory drugs, suggesting that ATMS or its derivatives could serve as potential therapeutic agents for inflammatory diseases .

Research Findings

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, polysiloxanes containing ATMS were tested against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial viability, highlighting the compound's potential as an antimicrobial agent in coatings and medical devices.

- Inflammation Modulation : A study involving LPS-stimulated RAW264.7 macrophages revealed that certain derivatives of ATMS could reduce TNF-α and IL-6 production, indicating a potential role in managing inflammatory diseases through modulation of immune responses .

Eigenschaften

IUPAC Name |

trimethyl(prop-2-enoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMVKGDEKPPREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066319 | |

| Record name | Allyloxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18146-00-4 | |

| Record name | Allyl trimethylsilyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18146-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018146004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyloxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyloxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the main applications of Allyloxytrimethylsilane in organic synthesis?

A1: this compound serves as a versatile reagent in organic synthesis, primarily due to its ability to introduce allyloxy groups into molecules.

- Hydroxyl Group Protection: It acts as a protecting group for hydroxyl functionalities. [] This is particularly useful in multi-step syntheses where specific hydroxyl groups need to remain unreactive.

- Synthesis of Silicon-Containing Polymers: this compound can be reacted with dihydrosiloxanes to produce polymers with both dimethylsiloxane and urethane moieties. [] These polymers potentially find applications in materials science.

- Formation of Hybrid Silicon Quantum Dots: Researchers have successfully used this compound as a silicon source to synthesize hybrid silicon quantum dots (SiQDs). [] These SiQDs exhibit antibacterial properties and can detect tetracycline.

Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?

A2: Mass spectrometry studies reveal distinct fragmentation patterns for this compound. [] The dominance of siliconium ions in the mass spectra is a key characteristic.

- Siliconium Ion-Double Bond Interaction: The fragmentation pattern suggests a significant interaction between the siliconium ions and the carbon-carbon double bond of the allyloxy ligand. [] This interaction influences the loss of neutral fragments.

- Impact of Substitution: Interestingly, increasing the substitution on the allyloxy group appears to diminish the interaction between the siliconium ions and the double bond. [] This observation sheds light on the impact of steric factors on the fragmentation process.

Q3: Can this compound be used to prepare specific isomers?

A3: Yes, this compound plays a crucial role in synthesizing specific isomers of 3-Trimethylsilyl-2-propen-1-yl Acetate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.